molecular formula C31H24FN3O3 B11076778 1-(4-Fluorobenzyl)-3'-methyl-5'-(1-naphthyl)-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

1-(4-Fluorobenzyl)-3'-methyl-5'-(1-naphthyl)-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

Cat. No.: B11076778
M. Wt: 505.5 g/mol
InChI Key: SIZOWOMSYOWCDN-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3’-methyl-5’-(1-naphthyl)-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-3’-methyl-5’-(1-naphthyl)-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves multiple steps, typically starting with the preparation of the core spiro[indole-pyrrolo] structure. This can be achieved through a series of condensation reactions, cyclizations, and functional group modifications. Common reagents used in these reactions include various amines, aldehydes, and ketones, often under acidic or basic conditions to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-3’-methyl-5’-(1-naphthyl)-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and functionality.

    Substitution: Substitution reactions, particularly nucleophilic and electrophilic substitutions, can replace specific atoms or groups within the molecule, leading to derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(4-Fluorobenzyl)-3’-methyl-5’-(1-naphthyl)-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3’-methyl-5’-(1-naphthyl)-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to specific domains.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid: Shares the fluorobenzyl and methyl groups but differs in the core structure.

    1-Naphthyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate: Contains similar naphthyl and fluorobenzyl groups but has a different overall framework.

Uniqueness

1-(4-Fluorobenzyl)-3’-methyl-5’-(1-naphthyl)-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione stands out due to its spiro linkage, which imparts unique chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various scientific and industrial applications.

Properties

Molecular Formula

C31H24FN3O3

Molecular Weight

505.5 g/mol

IUPAC Name

1'-[(4-fluorophenyl)methyl]-1-methyl-5-naphthalen-1-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione

InChI

InChI=1S/C31H24FN3O3/c1-18-26-27(29(37)35(28(26)36)24-12-6-8-20-7-2-3-9-22(20)24)31(33-18)23-10-4-5-11-25(23)34(30(31)38)17-19-13-15-21(32)16-14-19/h2-16,18,26-27,33H,17H2,1H3

InChI Key

SIZOWOMSYOWCDN-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(C(=O)N(C2=O)C3=CC=CC4=CC=CC=C43)C5(N1)C6=CC=CC=C6N(C5=O)CC7=CC=C(C=C7)F

Origin of Product

United States

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